molecular formula C10H13BrClN3O2 B13733947 1-(2-Bromo-4,5-(methylenedioxy)phenethyl)guanidine hydrobromide CAS No. 17228-47-6

1-(2-Bromo-4,5-(methylenedioxy)phenethyl)guanidine hydrobromide

Cat. No.: B13733947
CAS No.: 17228-47-6
M. Wt: 322.58 g/mol
InChI Key: KOHSFELBVDYUTE-UHFFFAOYSA-N
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Description

[n’-[2-(6-Bromo-1,3-benzodioxol-5-yl)ethyl]carbamimidoyl]azaniumchloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. The compound features a brominated benzodioxole moiety, which is often associated with biological activity and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [n’-[2-(6-Bromo-1,3-benzodioxol-5-yl)ethyl]carbamimidoyl]azaniumchloride typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde to form 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate can then be further reacted with ethyl carbamimidoyl chloride under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents like toluene and catalysts such as palladium chloride (PdCl2) to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.

Chemical Reactions Analysis

Types of Reactions

[n’-[2-(6-Bromo-1,3-benzodioxol-5-yl)ethyl]carbamimidoyl]azaniumchloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[n’-[2-(6-Bromo-1,3-benzodioxol-5-yl)ethyl]carbamimidoyl]azaniumchloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields .

Properties

CAS No.

17228-47-6

Molecular Formula

C10H13BrClN3O2

Molecular Weight

322.58 g/mol

IUPAC Name

2-(6-bromo-1,3-benzodioxol-5-yl)ethyl-(diaminomethylidene)azanium;chloride

InChI

InChI=1S/C10H12BrN3O2.ClH/c11-7-4-9-8(15-5-16-9)3-6(7)1-2-14-10(12)13;/h3-4H,1-2,5H2,(H4,12,13,14);1H

InChI Key

KOHSFELBVDYUTE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CC[NH+]=C(N)N)Br.[Cl-]

Origin of Product

United States

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